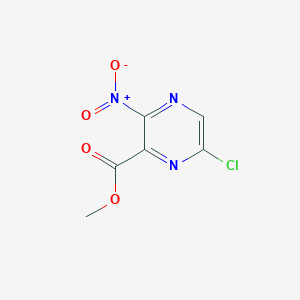

Methyl 6-chloro-3-nitropyrazinoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-3-nitropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O4/c1-14-6(11)4-5(10(12)13)8-2-3(7)9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSDJWJVROOPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 6 Chloro 3 Nitropyrazinoate

De Novo Synthetic Routes to the Pyrazine (B50134) Core

The de novo synthesis of the pyrazine ring is a fundamental aspect of obtaining methyl 6-chloro-3-nitropyrazinoate. This approach involves the construction of the heterocyclic ring from acyclic precursors.

Cyclization Strategies for Pyrazine Ring Formation

The formation of the pyrazine ring is typically achieved through condensation reactions. A common strategy involves the reaction of α-dicarbonyl compounds with 1,2-diamines. The Paal-Knorr synthesis, for instance, utilizes a 1,4-dicarbonyl compound which, upon treatment with an aminating agent like ammonia (B1221849) or a primary amine, undergoes cyclization and subsequent dehydration to form the aromatic pyrazine ring. youtube.com The flexibility of the side chains of the precursors can be reduced through cyclization, which can improve the yield and selectivity of the reaction. nih.govnih.gov The choice of reactants and reaction conditions is crucial for directing the cyclization towards the desired pyrazine product.

Regioselective Functionalization Approaches (Nitration, Chlorination)

Once the pyrazine ring is formed, regioselective functionalization is necessary to introduce the nitro and chloro substituents at the desired positions.

Nitration: The introduction of a nitro group onto the pyrazine ring is a critical step. Nitration is an electrophilic substitution reaction, and the regioselectivity is governed by the electronic properties of the existing substituents on the ring. For pyrazine systems, which are electron-deficient, harsh nitrating conditions are often required. A common nitrating agent is a mixture of nitric acid and sulfuric acid. nih.gov The position of nitration can be influenced by the presence of activating or deactivating groups. For instance, in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, nitrification is a key step. atlantis-press.com

Chlorination: The chlorination of the pyrazine ring can be achieved using various chlorinating agents. The choice of reagent and reaction conditions determines the regioselectivity of the chlorination. For example, in the synthesis of 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, chlorination is a crucial transformation. bldpharm.com

Esterification Techniques for Carboxylate Introduction

The final step in the de novo synthesis is the introduction of the methyl ester group. This is typically achieved through esterification of a pyrazine carboxylic acid precursor.

The Fischer esterification is a classic method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com

Alternative methods, such as the Yamaguchi esterification , offer milder reaction conditions. This method involves the formation of a mixed anhydride (B1165640) from the carboxylic acid, which then reacts with the alcohol. researchgate.net Other coupling reagents like TBTU, TATU, or COMU can also be used to facilitate the esterification at room temperature. organic-chemistry.org

Functional Group Interconversion Strategies on Precursor Molecules

An alternative to de novo synthesis is the modification of a pre-existing, functionalized pyrazine ring through functional group interconversions (FGIs). solubilityofthings.comnumberanalytics.comimperial.ac.ukyoutube.com This approach can be more efficient if a suitable precursor is readily available.

For the synthesis of this compound, a potential FGI strategy could involve starting with a pyrazine derivative that already contains some of the required functional groups. For example, a precursor with a different halogen at the 6-position could undergo a halogen exchange reaction. Similarly, a different functional group at the 3-position could be converted to a nitro group. The carboxylate group could also be introduced by the oxidation of a methyl group or the hydrolysis of a nitrile group followed by esterification.

Catalysis in Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation and functional group transformations.

Transition Metal-Mediated Transformations

Transition metal catalysis is particularly important for the functionalization of heterocyclic compounds like pyrazine. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form carbon-carbon bonds on the pyrazine ring. nih.govresearchgate.net While these are not directly involved in the synthesis of the title compound, they highlight the versatility of transition metal catalysis in modifying the pyrazine core.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to accelerate chemical reactions. This approach offers a sustainable and metal-free alternative to traditional catalysis. uva.es In the context of heterocyclic chemistry, organocatalysts have been successfully employed to construct complex molecular architectures with high levels of stereoselectivity. nih.gov

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in current literature, the principles of organocatalysis are applicable. For instance, the synthesis of chiral pyrrolodiketopiperazines has been achieved through Michael additions to nitroolefins catalyzed by ureidoaminal-derived Brønsted bases. nih.gov This demonstrates the potential for organocatalysts to facilitate reactions involving nitro groups and heterocyclic cores. A proposed strategy for pyrazine synthesis could involve the condensation of α-amino acid derivatives with other precursors, guided by an organocatalyst to control reactivity and stereochemistry.

A robust strategy in organocatalysis involves the use of pyrrolidine-BzOH salt catalysts in one-pot, three-component reactions to form allylidene pyrazolones. acs.org This method highlights the ability of organocatalysts to facilitate consecutive C=C bond formations through sequential double condensation reactions, a process that could be adapted for building substituted pyrazine rings. acs.org The development of such a pathway would represent a significant advancement in synthesizing complex pyrazine derivatives under mild, metal-free conditions. nih.gov

Phase-Transfer Catalysis in Pyrazine Chemistry

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reagents located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgyoutube.com A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgyoutube.com This methodology is particularly advantageous as it can increase reaction rates, allow the use of less expensive reagents and milder conditions, and minimize the need for hazardous organic solvents. wikipedia.orgacsgcipr.org

In pyrazine chemistry, PTC has been effectively used to address challenges associated with the cross-coupling of electron-poor heteroarenes. A notable example is the arylation of pyrazines using arylboronic acids. This transformation was achieved using a combination of an iron(II) catalyst, an acid, an oxidant, and, crucially, a phase-transfer catalyst—tetrabutylammonium bromide (TBAB)—in a dichloromethane-water system. nih.gov The PTC facilitates the interaction between the pyrazine in the organic phase and the reagents in the aqueous phase, leading to successful coupling with yields of up to 86%. nih.gov

Table 1: Example of Phase-Transfer Catalysis in Pyrazine Synthesis

| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst System | Phase-Transfer Catalyst | Yield | Reference |

| Arylation | 2,3-dimethylpyrazine | Arylboronic acid | Fe(acac)₂, TFA, K₂S₂O₈ | Tetrabutylammonium bromide (TBAB) | 60% | nih.gov |

The mechanism involves the PTC escorting the anionic species across the phase boundary, enabling it to react with the organic-soluble substrate. youtube.com The versatility of PTC allows for its application in a wide range of reactions, including substitutions, oxidations, and polymerizations, making it a highly relevant technique for the industrial production of complex molecules like pyrazine derivatives. youtube.com

Green Chemistry Principles and Sustainable Synthesis Methodologies

The integration of green chemistry principles is paramount in modern chemical synthesis, aiming to reduce environmental impact through innovative design. Key aspects include the use of benign solvents, maximizing atom economy, and employing renewable resources and energy-efficient processes. acsgcipr.org

Solvent-Free and Neat Reaction Conditions

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions involve running a reaction without a solvent, often by heating the liquid or solid reactants together. acsgcipr.org This approach simplifies workup procedures, reduces waste, and lowers costs.

In a related field, an efficient, solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles was developed using nano-titania as a solid, recyclable catalyst. researchgate.net This method provides excellent yields and allows for the easy separation and reuse of the catalyst. researchgate.net The application of similar solid-supported catalysts or neat conditions for the synthesis of this compound could offer significant environmental and efficiency benefits over traditional solvent-based methods. Phase-transfer catalysis also aligns with this principle, as many PTC processes can be performed under highly concentrated or solvent-free conditions. acsgcipr.org

Atom-Economy and E-Factor Optimization

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction has 100% atom economy. The E-Factor (Environmental Factor) provides a complementary metric, defined as the total mass of waste generated per mass of product. A lower E-Factor signifies a greener process.

Organocatalytic, multi-component reactions are often designed to maximize atom economy. For example, a three-component synthesis of 1,3-diarylallylidene pyrazolones was reported to achieve 100% carbon atom economy, representing a significant step toward sustainable synthesis. acs.org Designing synthetic routes for this compound that proceed through condensation or addition reactions, rather than substitution reactions that generate salt by-products, would be key to optimizing atom economy and minimizing the E-Factor.

Biocatalytic Synthesis and Transformation (if applicable)

Biocatalysis utilizes natural catalysts, such as enzymes, to perform chemical transformations. These processes are often highly selective, occur under mild conditions (pH, temperature), and are environmentally benign. nih.gov

The synthesis of pyrazine derivatives is amenable to biocatalytic methods. A chemo-enzymatic approach has been developed for substituted pyrazines using a transaminase (ATA) enzyme. nih.gov In this process, the enzyme catalyzes the amination of an α-diketone precursor to form an α-amino ketone, which then undergoes spontaneous oxidative dimerization to yield the pyrazine ring. nih.gov This method showcases the high selectivity of biocatalysis, producing a single regioisomer in some cases. nih.gov Similarly, immobilized lipases, such as Lipozyme® TL IM, have been used to catalyze the amidation of pyrazine esters to produce pyrazinamides, demonstrating the potential for enzymatic transformations on pre-formed pyrazine rings. nih.gov

Table 2: Biocatalytic Methods in Pyrazine Synthesis

| Enzyme | Reaction Type | Substrate Type | Product Type | Key Advantage | Reference |

| Transaminase (ATA-113) | Amination & Dimerization | α-Diketones | Substituted Pyrazines | High regioselectivity, pure product extraction | nih.gov |

| Lipozyme® TL IM | Amidation | Pyrazine-2-carboxylate | Pyrazinamide (B1679903) derivatives | Green, efficient amide bond formation | nih.gov |

Process Optimization and Scale-Up Methodologies for Chemical Production

Transitioning a synthetic route from the laboratory to industrial-scale production requires rigorous process optimization and scale-up studies. The goal is to ensure the process is safe, cost-effective, reproducible, and environmentally sustainable at a larger scale.

A key technology in process optimization is the use of continuous-flow microreactors. Research on the enzymatic synthesis of pyrazinamide derivatives showed that conducting the reaction in a continuous-flow system resulted in a significantly higher space-time yield compared to traditional batch shaker reactors. nih.gov Flow chemistry offers superior control over reaction parameters like temperature and residence time, enhances safety, and facilitates easier scale-up. nih.gov

For methodologies like phase-transfer catalysis, which are already widely used in industry, scale-up involves optimizing catalyst loading, agitation speed, and phase volume ratios to maximize interfacial area and reaction rate. wikipedia.orgacsgcipr.org The choice of catalyst is critical, with parameters such as the total number of carbons (C#) on the quaternary salt affecting its performance and organophilicity. acsgcipr.org Careful selection ensures the catalyst remains effective and stable under industrial conditions, leading to a robust and efficient large-scale process for producing compounds like this compound.

Reaction Mechanisms and Reactivity of Methyl 6 Chloro 3 Nitropyrazinoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine (B50134) ring in Methyl 6-chloro-3-nitropyrazinoate is electron-deficient due to the presence of two ring nitrogen atoms, a nitro group, and a methyl ester group. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. These reactions typically proceed via a two-step addition-elimination mechanism.

Mechanistic Pathways of Halogen Displacement

The displacement of the chlorine atom at the C-6 position is a characteristic reaction of this compound. The mechanism involves the initial attack of a nucleophile on the carbon atom bonded to the chlorine. This step is facilitated by the strong electron-withdrawing nature of the nitro group and the pyrazine ring nitrogens, which stabilize the forming negative charge. The attack results in the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. In the subsequent, typically rapid, step, the chloride ion is expelled, and the aromaticity of the pyrazine ring is restored.

Mechanistic Pathways of Nitro Group Displacement

While halogens are more common leaving groups in SNAr reactions, the nitro group can also be displaced, particularly with certain nucleophiles or under specific reaction conditions. The mechanistic pathway is analogous to that of halogen displacement, involving the formation of a Meisenheimer complex. However, the C-NO2 bond is generally stronger than the C-Cl bond, and the nitrite (B80452) anion is a poorer leaving group than the chloride anion, often making this pathway less favorable.

Competitive Displacement Pathways of Chloro and Nitro Groups

In reactions of this compound with nucleophiles, there is a potential for competitive displacement of either the chloro or the nitro group. Generally, the chloro group is a better leaving group in SNAr reactions due to the greater stability of the resulting chloride anion compared to the nitrite anion. Consequently, nucleophilic attack preferentially occurs at the C-6 position, leading to the displacement of the chlorine atom. The selectivity for chloro displacement is a common feature in the reactions of many chloro-nitro-substituted heteroaromatic compounds.

Influence of Nucleophile Structure on Reactivity and Selectivity

The nature of the attacking nucleophile plays a significant role in the reactivity and selectivity of SNAr reactions of this compound. Stronger nucleophiles generally lead to faster reaction rates. The structure of the nucleophile, including its size and the nature of the nucleophilic atom (e.g., oxygen, nitrogen, sulfur), influences the outcome. For instance, primary and secondary amines, as well as alkoxides, are common nucleophiles that readily displace the chlorine atom to form the corresponding 6-substituted pyrazinoate derivatives.

Table 1: Representative SNAr Reactions of this compound This table presents plausible reaction outcomes based on general principles of SNAr reactivity, as specific experimental data for this compound is not widely available.

| Nucleophile | Product | Displaced Group |

|---|---|---|

| Ammonia (B1221849) (NH₃) | Methyl 6-amino-3-nitropyrazinoate | Chloro |

| Sodium Methoxide (B1231860) (NaOCH₃) | Methyl 6-methoxy-3-nitropyrazinoate | Chloro |

| Aniline (C₆H₅NH₂) | Methyl 6-(phenylamino)-3-nitropyrazinoate | Chloro |

| Sodium Thiophenolate (NaSC₆H₅) | Methyl 6-(phenylthio)-3-nitropyrazinoate | Chloro |

Steric and Electronic Effects on SNAr Outcomes

Both steric and electronic factors exert considerable influence on the outcomes of SNAr reactions involving this compound.

Electronic Effects: The powerful electron-withdrawing effects of the nitro group (-NO₂) and the methyl ester group (-COOCH₃) are paramount. These groups, along with the ring nitrogens, significantly activate the pyrazine ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance and induction. The stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack.

Steric Effects: Steric hindrance can affect the rate of reaction. A bulky nucleophile may approach the carbon atom bearing the chlorine with greater difficulty, leading to a slower reaction rate compared to a smaller nucleophile. Similarly, the methyl ester group at the C-2 position, while primarily an electronic influencer, may also exert some minor steric hindrance at the adjacent C-3 position, although its effect on substitution at the more distant C-6 position is likely minimal.

Reduction Reactions

The nitro group of this compound is readily susceptible to reduction, providing a synthetic route to the corresponding amino derivative. A key challenge in this transformation is the chemoselective reduction of the nitro group without affecting the chloro substituent or the ester functionality. Several methods have been developed for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups. organic-chemistry.org

Commonly employed methods include:

Catalytic Hydrogenation: This can be achieved using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Careful control of reaction conditions (e.g., temperature, pressure, and catalyst loading) is often necessary to prevent hydrodechlorination (the replacement of the chlorine atom with hydrogen). nih.gov Specialized catalysts, like sulfided platinum, have been developed to enhance the selectivity for nitro group reduction in the presence of heteroaryl halides. nih.gov

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or iron (Fe) powder in acetic acid, are effective for the selective reduction of nitro groups. masterorganicchemistry.com These methods are generally mild and tolerate a wide range of functional groups.

The successful reduction of the nitro group yields Methyl 6-amino-3-chloropyrazinoate, a valuable intermediate for further synthetic transformations.

Table 2: Common Reagents for the Selective Reduction of the Nitro Group This table outlines general methods applicable to the selective reduction of nitroarenes in the presence of halogens.

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol, room temperature | Risk of hydrodechlorination. |

| H₂, Raney Nickel | Methanol or Ethanol, room temperature | Often preferred over Pd/C to avoid dehalogenation. commonorganicchemistry.com |

| SnCl₂·2H₂O / HCl | Ethanol, reflux | Good selectivity for nitro group reduction. |

| Fe / Acetic Acid | Heating | Mild and selective reduction. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | A mild reducing agent often used for sensitive substrates. |

Selective Reduction of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amine is a common and well-understood transformation in organic synthesis. For a substrate like this compound, achieving selectivity is paramount to avoid the reduction of other functional groups.

A variety of reagents are known to selectively reduce aromatic nitro compounds in the presence of other reducible groups like halogens and esters. niscpr.res.in Catalytic hydrogenation is a frequently employed method, with catalysts such as palladium on carbon (Pd/C) being effective. commonorganicchemistry.com However, with a chloro-substituent present, the use of Raney nickel might be preferred to minimize the risk of hydrodehalogenation. commonorganicchemistry.com

Chemical reducing agents also offer a high degree of selectivity. Reagents like tin(II) chloride (SnCl2) in acidic media or iron (Fe) powder in acetic acid are known to be mild and effective for the chemoselective reduction of nitro groups without affecting chloro or ester functionalities. commonorganicchemistry.com Another approach involves the use of sodium sulfide (B99878) (Na2S) or sodium hydrosulfite (Na2S2O4), which can be particularly useful for selective reductions in poly-nitro compounds and are generally unreactive towards aliphatic nitro groups. commonorganicchemistry.com

The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron reductions, proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Table 1: Predicted Reagents for Selective Nitro Reduction

| Reagent | Predicted Selectivity | Potential Side Reactions |

|---|---|---|

| H₂/Raney Ni | High for nitro group | Minimal dehalogenation |

| Fe/CH₃COOH | High for nitro group | Generally clean |

| SnCl₂/HCl | High for nitro group | Requires acidic conditions |

Reductive Dehalogenation Pathways

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a potential reaction pathway for this compound, particularly under certain reducing conditions. While often considered a side reaction during other transformations, it can also be a desired synthetic step.

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) in the presence of a base (to neutralize the generated HCl) is a common method for the reductive dehalogenation of aryl halides. The efficiency of this reaction is influenced by the nature of the halogen and the electronic environment of the aromatic ring. In the context of the highly electron-deficient pyrazine ring in this compound, the carbon-chlorine bond is expected to be activated towards nucleophilic attack and, consequently, reductive cleavage.

It is important to note that certain anaerobic microorganisms have been shown to be capable of reductive dehalogenation of chlorophenols, a process that is of significant environmental interest. nih.govnih.gov

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of an ester is a reversible process, which is the reverse of Fischer esterification. wikipedia.orglibretexts.org The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid. The electron-withdrawing nature of the pyrazine ring is expected to facilitate this reaction by further increasing the electrophilicity of the carbonyl carbon.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed ester hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orglibretexts.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide ion, which is a better leaving group than the hydroxide ion. The resulting carboxylic acid is then deprotonated by the methoxide ion to form the carboxylate salt and methanol. libretexts.org The presence of the electron-withdrawing pyrazine ring, nitro group, and chlorine atom would make the carbonyl carbon of the ester in this compound highly electrophilic and thus very susceptible to nucleophilic attack by the hydroxide ion, suggesting that saponification would proceed readily.

Enzymatic Ester Transformations

While no specific studies on the enzymatic transformations of this compound have been found, it is known that various esterases can hydrolyze pyrazinoate esters. researchgate.net These enzymes could potentially be used for the selective hydrolysis of the methyl ester under mild conditions, which could be advantageous if other functional groups in the molecule are sensitive to acidic or basic conditions.

Electrophilic Substitution Considerations and Limitations

The pyrazine ring is a π-deficient heteroaromatic system, and the presence of two nitrogen atoms significantly deactivates the ring towards electrophilic aromatic substitution. researchgate.net This deactivation is further intensified by the strong electron-withdrawing effects of the nitro group and the chlorine atom. Therefore, electrophilic substitution reactions on this compound are expected to be extremely challenging.

Should an electrophilic substitution reaction be forced to occur, the directing effects of the existing substituents would come into play. Both the nitro group and the chloro group are deactivating meta-directors in benzene (B151609) chemistry. However, in aza-heterocyclic systems, the directing effects are more complex. Theoretical studies on pyridine-N-oxide suggest that electrophilic attack is favored at the positions ortho and para to the N-oxide group. rsc.org For the pyrazine ring system in this compound, it is reasonable to predict that any potential electrophilic attack would be highly disfavored and would likely require harsh reaction conditions, leading to low yields and a mixture of products.

Computational and Theoretical Studies of Methyl 6 Chloro 3 Nitropyrazinoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the fundamental electronic and structural properties of Methyl 6-chloro-3-nitropyrazinoate. These theoretical investigations provide insights that complement experimental findings.

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure would involve mapping the distribution of electrons within the molecule and determining the energies and shapes of its molecular orbitals. This analysis is crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior. The interaction between the pyrazine (B50134) ring, the chloro, nitro, and methyl ester functional groups would significantly influence the electronic landscape.

Charge Distribution and Electrostatic Potential Mapping

Understanding the charge distribution is key to predicting how the molecule will interact with other molecules. An electrostatic potential map would visually represent the regions of positive and negative charge on the molecular surface. For this compound, the electronegative oxygen and nitrogen atoms of the nitro group and the chlorine atom would be expected to create regions of negative electrostatic potential, while the hydrogen atoms of the methyl group would exhibit positive potential.

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and location of the HOMO would indicate the molecule's ability to donate electrons (nucleophilicity), while the energy and location of the LUMO would suggest its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling could be employed to investigate the mechanisms of reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions, where either the chloro or the nitro group could be displaced, theoretical calculations could map out the potential energy surface for each pathway. This would involve locating the transition state structures and calculating their energies, providing a theoretical basis for predicting which substitution product is more likely to form. An analogous reaction of this compound has been noted to result in a mixture of products from the competitive displacement of both the chloride and nitrite (B80452) groups. researchgate.netresearchgate.net

Spectroscopic Property Prediction and Interpretation (Theoretical Basis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shift Prediction and Conformational Effects

No published data is available on the theoretical prediction of 1H and 13C NMR chemical shifts for this compound. Such studies would typically involve geometry optimization of the molecule's possible conformers followed by the application of quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, to calculate the magnetic shielding tensors for each nucleus. The predicted shifts would then be compared to experimental data, if available, to validate the computational model. The interplay between the rotational position of the methyl ester group and the electronic effects of the chloro and nitro substituents would be a key area of investigation, as these conformational changes can influence the local electronic environment and thus the NMR chemical shifts.

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis of this compound has not been reported in the scientific literature. Such an analysis would be crucial to understanding the molecule's three-dimensional structure and flexibility. Computational methods like potential energy surface (PES) scanning would be employed to identify stable conformers and the energy barriers between them. This would likely focus on the rotation around the C-C bond connecting the ester group to the pyrazine ring.

Furthermore, no molecular dynamics (MD) simulations for this compound have been published. MD simulations could provide insights into the dynamic behavior of the molecule over time in different environments (e.g., in a solvent or interacting with a biological target). This would help in understanding its structural stability and how it might interact with other molecules.

Structure-Reactivity Relationships from Computational Models

There are no available computational models that describe the structure-reactivity relationships of this compound. To establish such relationships, researchers would typically calculate a variety of molecular descriptors using computational methods. These can include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO-LUMO gap can indicate chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom can help in predicting reactive sites.

Without these computational studies, a theoretical understanding of the reactivity of this compound remains speculative and would have to be inferred from the general chemical principles of related pyrazine and nitro-aromatic compounds.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry for Mechanistic Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of Methyl 6-chloro-3-nitropyrazinoate. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer provide mass measurements with high accuracy (typically < 5 ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In mechanistic studies, HRMS is crucial for identifying transient intermediates. For instance, in nucleophilic aromatic substitution reactions where the chlorine atom is displaced, HRMS can detect the mass of the resulting product, confirming the success of the substitution. Should a reaction proceed through an unexpected pathway, HRMS can help identify the molecular formulas of unknown byproducts, providing critical insights into the reaction mechanism. For example, the analysis of a related compound, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, utilized ESI-TOF-HRMS to confirm its structure. mdpi.comresearchgate.net

Table 1: Predicted HRMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₆H₅ClN₃O₄⁺ | 218.0003 |

| [M+Na]⁺ | C₆H₄ClN₃O₄Na⁺ | 240.9822 |

| [M-Cl+OCH₃]⁻ | C₇H₆N₃O₅⁻ | 212.0307 |

This table presents predicted data for illustrative purposes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its covalent framework.

The ¹H NMR spectrum is expected to show two distinct signals: a singlet for the aromatic proton on the pyrazine (B50134) ring and a singlet for the methyl ester protons. The ¹³C NMR spectrum would reveal six unique carbon signals corresponding to the four pyrazine ring carbons, the carbonyl carbon, and the methyl carbon.

Multi-dimensional NMR is used to confirm these assignments. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy) would show no correlations, as there are no vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively linking the methyl proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, revealing long-range (2-3 bond) correlations. It would show correlations from the aromatic proton to adjacent ring carbons and from the methyl protons to the ester carbonyl carbon, confirming the connectivity of the entire molecule.

Table 2: Predicted NMR Data for this compound in CDCl₃

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |

| C2 | - | ~145.0 | H5, H7 |

| C3 (C-NO₂) | - | ~150.0 | H5 |

| C5 (C-H) | ~8.80 | ~135.0 | C3, C6, C2 |

| C6 (C-Cl) | - | ~152.0 | H5 |

| C7 (C=O) | - | ~164.0 | H8 |

| C8 (O-CH₃) | ~4.10 | ~53.0 | C7 |

This table presents predicted data based on typical chemical shifts for similar functional groups and structures.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, provides insight into the type of data that would be obtained. nih.gov

The analysis would likely reveal a planar pyrazine ring. The nitro group might be slightly twisted out of the plane of the aromatic ring. Key structural parameters include the C-Cl, C-N (nitro), and ester bond lengths. Furthermore, the crystal packing would be analyzed to identify any significant intermolecular interactions, such as C-H···O or π-π stacking, which govern the solid-state architecture. researchgate.net

Table 3: Illustrative Crystal Structure Data Based on a Related Heterocycle

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 4.4135 |

| b (Å) | 15.780 |

| c (Å) | 9.0645 |

| β (°) | 92.025 |

| Volume (ų) | 630.9 |

| Z | 4 |

Data from a related compound, 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, is shown for illustrative purposes. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, these methods can quickly confirm the presence of the key nitro and ester groups.

The IR spectrum is expected to be dominated by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. spectroscopyonline.comorgchemboulder.com Another prominent band would be the C=O stretch of the methyl ester. The aromatic C-H and C-C/C-N ring vibrations, as well as the C-Cl stretch, would also be present. mdpi.com Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the pyrazine ring. longdom.orgacs.org These techniques are also valuable for reaction monitoring, for example, by tracking the disappearance of the nitro group's characteristic peaks during a reduction reaction.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| C=O Stretch (Ester) | 1735-1715 | IR |

| NO₂ Asymmetric Stretch | 1550-1475 | IR |

| Pyrazine Ring Vibrations | 1600-1400 | IR, Raman |

| NO₂ Symmetric Stretch | 1360-1290 | IR, Raman |

| C-O Stretch (Ester) | 1300-1200 | IR |

| C-Cl Stretch | 800-600 | IR, Raman |

This table presents expected frequency ranges based on established spectroscopic data. spectroscopyonline.comorgchemboulder.com

Chiroptical Spectroscopy for Chirality Assignment in Derived Molecules (if applicable)

This compound is an achiral molecule and therefore does not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). However, this technique becomes essential if the compound is used as a precursor to synthesize chiral derivatives. nih.gov

For instance, if the chlorine atom were substituted by a chiral amine, the resulting product would be chiral. ECD spectroscopy could then be used to determine the absolute configuration of the newly formed stereocenter by comparing the experimental spectrum with that predicted by quantum chemical calculations. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores, making it a powerful tool for stereochemical assignment in derived chiral molecules. acs.org

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic methods are fundamental for assessing the purity of this compound and for isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC), typically in a reversed-phase mode with a C18 column, is the method of choice for purity analysis. mdpi.com A UV detector is used for quantification, as the nitro-aromatic system provides strong chromophores. A gradient elution method using solvents like methanol (B129727) or acetonitrile (B52724) and water is often employed to ensure good separation of the main compound from any impurities or starting materials. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction in real-time. nih.gov For purification on a larger scale, column chromatography on silica (B1680970) gel is commonly used. In some cases, Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied for purity assessment, provided the compound is sufficiently volatile and thermally stable.

Table 5: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 310 nm |

| Expected Retention Time | Dependent on exact conditions, but would elute as a sharp peak |

Derivatization, Functionalization, and Analog Synthesis Using Methyl 6 Chloro 3 Nitropyrazinoate

Amidation and Amidination Strategies at the Ester Group

The methyl ester at the C2 position of the pyrazine (B50134) ring is susceptible to nucleophilic acyl substitution, providing a straightforward route to amides and related derivatives. This transformation is typically achieved through aminolysis, where the ester is treated with a primary or secondary amine. The reaction often requires elevated temperatures or catalytic activation to proceed efficiently.

The resulting carboxamides are valuable intermediates themselves, as the amide N-H bond can participate in further functionalization or intramolecular cyclization reactions. While direct conversion to amidines from the ester is less common, a two-step process involving conversion to the corresponding nitrile followed by addition of an amine or ammonia (B1221849) (the Pinner reaction) is a plausible synthetic route.

Table 1: Potential Amide Derivatives from Methyl 6-chloro-3-nitropyrazinoate This table presents hypothetical products based on standard amidation reactions.

| Amine Reagent | Product Name |

| Ammonia (NH₃) | 6-chloro-3-nitropyrazine-2-carboxamide |

| Methylamine (CH₃NH₂) | 6-chloro-N-methyl-3-nitropyrazine-2-carboxamide |

| Piperidine (C₅H₁₀NH) | (6-chloro-3-nitropyrazin-2-yl)(piperidin-1-yl)methanone |

| Aniline (C₆H₅NH₂) | 6-chloro-3-nitro-N-phenylpyrazine-2-carboxamide |

Substitution of the Chloro Group by Various Nucleophiles (e.g., O-, S-, N-, C-nucleophiles)

The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at the C3 position. This allows for the displacement of the chloride ion by a wide range of nucleophiles. However, research indicates that reactions with this compound can sometimes yield a mixture of products resulting from competitive displacement of both the chloride and the nitrite (B80452) group researchgate.net. The reaction outcome is influenced by the nature of the nucleophile, solvent, and reaction conditions.

O-Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), can displace the chloro group to form the corresponding methoxy derivative. This reaction is analogous to the behavior seen in related chloronitro-heterocycles researchgate.net.

S-Nucleophiles: Thiolates are effective nucleophiles for this transformation. Reagents like thiophenol or sodium bisulfide readily react to yield thioether derivatives researchgate.netarkat-usa.orgfigshare.com. The high nucleophilicity of sulfur makes these reactions generally efficient.

N-Nucleophiles: A variety of nitrogen-based nucleophiles can be employed. Amines, such as piperidine or aniline, yield the corresponding 6-amino-pyrazinoates researchgate.netarkat-usa.org. Sodium azide is also a highly effective nucleophile, producing the 6-azido derivative, which is a key precursor for synthesizing fused triazole rings researchgate.netarkat-usa.org.

C-Nucleophiles: Carbon nucleophiles, typically in the form of stabilized carbanions derived from active methylene compounds like malononitrile, can also be used to form new carbon-carbon bonds at the C6 position researchgate.netarkat-usa.org.

Table 2: Examples of Nucleophilic Substitution at the C6-Position (Based on reactions of analogous activated chloro-nitro-aromatic systems)

| Nucleophile Class | Reagent Example | Product Functional Group |

| O -Nucleophile | Sodium methoxide (NaOCH₃) | Methoxy Ether (-OCH₃) |

| S -Nucleophile | Thiophenol (PhSH) | Phenyl Thioether (-SPh) researchgate.netarkat-usa.org |

| N -Nucleophile | Benzylamine (BnNH₂) | Benzylamino (-NHBn) arkat-usa.org |

| N -Nucleophile | Sodium azide (NaN₃) | Azido (-N₃) researchgate.netarkat-usa.org |

| C -Nucleophile | Malononitrile (CH₂(CN)₂) | Dicyanomethyl (-CH(CN)₂) researchgate.netarkat-usa.org |

Modifications of the Nitro Group (e.g., reduction, cyclization reactions)

The nitro group at the C3 position is a key functional handle that can be transformed to introduce further diversity.

Reduction: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or sodium dithionite. Chemoselective reduction of aromatic nitro groups can initially yield hydroxylamino intermediates, which can then be further reduced to the amine nih.govnih.gov. The resulting methyl 3-amino-6-chloropyrazinoate is a crucial building block for many complex heterocyclic systems.

Cyclization Reactions: The amine generated from the reduction of the nitro group is strategically positioned ortho to the ester group and meta to the chloro group. This arrangement facilitates intramolecular cyclization reactions to form fused heterocyclic systems. For example, the amino group can react with the adjacent ester (or a derivative thereof) to form a fused pyrazinone ring. Furthermore, if the C6-chloro group is first substituted by another reactive moiety, such as an azide, the newly formed amino group can participate in cyclization with that group to build a fused triazole ring mdpi.com.

Synthesis of Polyfunctionalized Pyrazine Derivatives

The differential reactivity of the three functional groups on the this compound core allows for the stepwise and selective synthesis of polyfunctionalized pyrazines. By carefully choosing the sequence of reactions, chemists can introduce a variety of substituents around the pyrazine ring.

A typical synthetic strategy might involve:

Nucleophilic substitution of the chloro group with a desired nucleophile (e.g., an amine or thiol).

Reduction of the nitro group to an amine.

Modification of the ester group, for instance, through hydrolysis to the carboxylic acid or amidation.

This sequential approach provides access to tri-substituted pyrazine derivatives where each substituent has been deliberately installed.

Table 3: Hypothetical Route to a Polyfunctionalized Pyrazine Derivative

| Step | Reaction | Reagent Example | Intermediate/Product |

| 1 | SNAr Substitution | Morpholine | Methyl 6-(morpholin-4-yl)-3-nitropyrazinoate |

| 2 | Nitro Reduction | SnCl₂ / HCl | Methyl 3-amino-6-(morpholin-4-yl)pyrazinoate |

| 3 | Amidation | Ammonia (NH₃) | 3-amino-6-(morpholin-4-yl)pyrazine-2-carboxamide |

Design and Synthesis of Pyrazine-Fused Heterocyclic Scaffolds

This compound is an excellent starting material for constructing bicyclic and polycyclic heterocyclic systems where the pyrazine ring is fused to another ring. The general strategy involves transforming the existing functional groups into reactive handles that can participate in a ring-closing reaction.

Synthesis of Triazolo[4,5-b]pyrazines: A common route involves two key steps. First, the chloro group is displaced by an azide nucleophile to yield methyl 6-azido-3-nitropyrazinoate. Subsequent reduction of the nitro group to an amine furnishes an ortho-azidoamine intermediate, which can undergo spontaneous or induced intramolecular cyclization to form the fused triazole ring system mdpi.com.

Synthesis of Pyrazolo[3,4-b]pyrazines: This can be achieved by reacting the starting material with hydrazine (N₂H₄). Hydrazine can act as a binucleophile. It may initially displace the chloro group, and the terminal amino group of the resulting hydrazinyl intermediate can then attack the adjacent ester group to effect cyclization and form the fused pyrazolone ring researchgate.netarkat-usa.org.

Synthesis of Imidazo[1,2-a]pyrazines and other N-fused systems: The key intermediate for these scaffolds is the 3-aminopyrazine derivative obtained via nitro reduction. The amino group can then be reacted with various bifunctional reagents. For example, reaction with an α-haloketone followed by intramolecular cyclization would lead to the formation of a fused imidazole ring.

Table 4: Potential Pyrazine-Fused Heterocyclic Systems

| Target Heterocycle | Key Intermediate Precursor | General Strategy |

| Triazolo[4,5-b]pyrazine | 3-Amino-6-azidopyrazine derivative | Intramolecular cyclization of an ortho-azidoamine mdpi.com |

| Pyrazolo[3,4-b]pyrazine | 6-Hydrazinylpyrazine derivative | Reaction with hydrazine followed by cyclization with the adjacent ester researchgate.netarkat-usa.org |

| Pteridines (Pyrazino[2,3-d]pyrimidines) | 3-Amino-2-carboxamidopyrazine derivative | Condensation of the ortho-diamine with a 1,2-dicarbonyl compound or equivalent. |

| Imidazo[1,2-a]pyrazine | 3-Aminopyrazine derivative | Reaction of the amino group with an α-halocarbonyl followed by cyclization. |

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The chloro and nitro substituents on the pyrazine (B50134) ring are key to its utility in building complex molecules. The chlorine atom can readily participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. This is a cornerstone of modern organic synthesis for creating carbon-heteroatom and carbon-carbon bonds.

Furthermore, the nitro group can be readily reduced to an amino group. This transformation opens up a plethora of subsequent reactions, such as diazotization followed by substitution, or amide bond formation. The presence of the methyl ester provides another handle for modification, including hydrolysis to the corresponding carboxylic acid or reaction with nucleophiles to generate amides or other ester derivatives. This multi-faceted reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries where substituted heterocyclic compounds are of high importance.

Precursor for Advanced Heterocyclic Scaffolds

Pyrazine derivatives are integral components of many biologically active compounds and functional materials. nih.gov Methyl 6-chloro-3-nitropyrazinoate serves as an excellent starting material for the synthesis of more elaborate heterocyclic systems. The reactivity of the chloro and nitro groups allows for intramolecular cyclization reactions to form fused heterocyclic systems. For example, after reduction of the nitro group to an amine, the resulting amino-chloropyrazine could potentially undergo cyclization with a suitable reagent to form bicyclic structures. The ability to selectively manipulate the different functional groups is crucial in directing the synthesis towards the desired advanced heterocyclic scaffold.

Utility in Materials Science and Polymer Chemistry

While specific applications in materials science for this compound are not widely documented, the inherent properties of the pyrazine ring suggest potential uses. Pyrazine-containing polymers and materials can exhibit interesting electronic and photophysical properties. The electron-withdrawing nature of the nitro and chloro groups, combined with the pyrazine core, could lead to materials with specific electronic characteristics suitable for applications in organic electronics. The ester functionality also provides a potential point for polymerization or for grafting onto other polymer backbones.

Ligand Synthesis for Coordination Chemistry

The nitrogen atoms within the pyrazine ring, along with the potential for introducing other donor atoms through substitution of the chlorine or modification of the ester and nitro groups, make this compound a promising precursor for the synthesis of novel ligands for coordination chemistry. The resulting metal complexes could have applications in catalysis, sensing, or as functional materials with interesting magnetic or optical properties. The synthesis of ligands from pyrazole-derived compounds has been shown to be a fruitful area of research, leading to a variety of metal complexes with diverse applications. google.com

Emerging Research Trends and Future Perspectives in Methyl 6 Chloro 3 Nitropyrazinoate Chemistry

Integration with Flow Chemistry and Microreactor Technology

The paradigm of organic synthesis is shifting from traditional batch processes to continuous flow chemistry, and the synthesis of heterocyclic compounds, including pyrazine (B50134) derivatives, is at the forefront of this transformation. mdpi.comresearchgate.net Flow chemistry, which utilizes microreactors—devices with sub-millimeter channels—offers significant advantages over conventional methods, including enhanced heat and mass transfer, improved reaction control, heightened safety profiles, and streamlined scalability. vapourtec.comcorning.comwikipedia.org

For a highly reactive and potentially hazardous compound like Methyl 6-chloro-3-nitropyrazinoate, where nitration and other exothermic reactions are involved, the adoption of flow chemistry presents a particularly compelling prospect. The large surface-area-to-volume ratio in microreactors allows for efficient dissipation of heat, mitigating the risks associated with thermal runaways. taylorandfrancis.com This technology has already been successfully applied to the synthesis of pyrazinamide (B1679903), demonstrating the potential for high-yielding and controlled production of pyrazine derivatives. rsc.orgrsc.org

Future research will likely focus on developing a continuous flow synthesis for this compound and its subsequent derivatives. A modular, multi-step flow system could be envisioned, where the initial pyrazine ring formation, followed by chlorination, nitration, and esterification, are performed in a "synthesis assembly line." nih.gov This approach would not only enhance the safety and efficiency of the synthesis but also facilitate the rapid generation of a library of derivatives for biological screening and materials science applications. The integration of in-line purification and analysis would further accelerate the discovery and development process.

Chemoinformatics and Data-Driven Discovery of Novel Pyrazine Reactivity

The advent of chemoinformatics and machine learning is revolutionizing the way chemical reactions are discovered and optimized. By analyzing vast datasets of chemical reactions, these computational tools can identify novel reactivity patterns, predict reaction outcomes, and propose new synthetic routes. acs.orgnih.gov This data-driven approach is particularly valuable for exploring the chemical space of complex heterocyclic compounds like pyrazines.

In the context of this compound, chemoinformatics can be leveraged to predict its reactivity in a wide range of transformations. For instance, deep learning models could be trained on existing literature data for pyrazine functionalization to predict the regioselectivity of nucleophilic aromatic substitution reactions or the feasibility of novel cross-coupling reactions. This predictive power can guide experimental efforts, saving time and resources.

Furthermore, generative models can be employed to design novel pyrazine derivatives with desired properties. By inputting specific biological targets or material characteristics, these algorithms can propose new molecular structures based on the this compound scaffold. This approach has already shown promise in the discovery of selective kinase inhibitors and other bioactive molecules. acs.orgnih.govresearchgate.net The future of this compound chemistry will undoubtedly be shaped by the synergy between computational prediction and experimental validation.

Development of More Sustainable and Green Synthetic Pathways for Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For pyrazine derivatives, this translates to the development of more environmentally benign and sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.com

The synthesis of this compound and its derivatives can be made more sustainable through several strategies. One approach is the use of heterogeneous catalysis in microreactors, which allows for easy catalyst recovery and reuse, reducing waste and cost. rsc.org Another promising avenue is the exploration of chemo-enzymatic and biosynthetic routes. Microorganisms have been shown to produce a variety of alkylpyrazines, and the use of enzymes like aminotransferases can provide a green alternative to traditional chemical synthesis. researchgate.net

Future research will likely focus on developing biocatalytic methods for the synthesis of the pyrazine core of this compound, potentially starting from renewable feedstocks like amino acids and sugars. researchgate.net Additionally, the use of greener solvents and reagents in the subsequent functionalization steps will be crucial for developing truly sustainable synthetic pathways.

Exploration of Unconventional Reactivity Patterns and Transformations

While the classical reactivity of pyrazines is well-established, there is a growing interest in exploring unconventional reactivity patterns and transformations to access novel chemical space. For a molecule as electronically and sterically complex as this compound, this exploration could lead to the discovery of unprecedented derivatives with unique properties.

One area of focus is the transition metal-catalyzed functionalization of the pyrazine ring. rsc.org While reactions like Suzuki and Heck couplings are known for pyrazines, the development of new catalytic systems could enable previously inaccessible transformations. For example, directed ortho-lithiation reactions have been used to prepare highly functionalized pyrazines that can serve as monomers for polymerization. acs.org

Another emerging trend is the investigation of the reactivity of fused pyrazine systems, such as imidazo[1,2-a]pyrazines. rsc.org These scaffolds are of significant interest in medicinal chemistry, and this compound could serve as a key starting material for their synthesis. Future research will likely delve into the photochemistry, electrochemistry, and radical chemistry of this compound and its derivatives, potentially uncovering novel reaction pathways and leading to the synthesis of innovative molecular architectures.

Interdisciplinary Approaches in Organic Synthesis Leveraging this compound

The versatility of the pyrazine scaffold lends itself to a wide range of applications, from pharmaceuticals to materials science. lifechemicals.com Consequently, interdisciplinary approaches that combine organic synthesis with other fields are becoming increasingly important in leveraging the full potential of molecules like this compound.

In medicinal chemistry, this compound can serve as a starting point for the development of new therapeutic agents. Its derivatives have been investigated as potential inhibitors of influenza A virus replication and as negative allosteric modulators of metabotropic glutamate (B1630785) receptors. nih.govacs.org The synthesis of novel derivatives and their biological evaluation in collaboration with pharmacologists and biochemists will be a key driver of future research.

In materials science, the electron-deficient nature of the pyrazine ring makes it an attractive component for organic electronic materials. Pyrazine-based polymers have been explored for applications in photovoltaics and optical devices. lifechemicals.com The synthesis of novel polymers and co-polymers incorporating the this compound unit, in collaboration with materials scientists and physicists, could lead to the development of next-generation electronic materials with tailored properties. The future of this compound chemistry is not confined to the organic synthesis lab but extends to a collaborative, interdisciplinary landscape.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-chloro-3-nitropyrazinoate, and what experimental conditions are critical for yield optimization?

- The synthesis typically involves multi-step reactions, starting with functionalization of pyrazine precursors. For example, nitration and chlorination steps require precise control of temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric ratios of reagents like nitric acid or chlorinating agents (e.g., POCl₃). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regioselectivity.

- X-ray crystallography (using SHELXL for refinement) to resolve bond lengths/angles and nitro-group orientation .

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What stability considerations are critical for handling this compound in laboratory settings?

- The compound is sensitive to light and moisture due to the nitro and ester groups. Storage under inert atmosphere (argon) at –20°C in amber vials is recommended. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) can monitor degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in this compound derivatives?

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic aromatic substitution trends. For instance, the nitro group’s electron-withdrawing effect directs chlorination to the para position. Solvent effects (PCM models) refine reaction pathway predictions .

Q. What strategies resolve contradictions in spectroscopic data for nitro-pyrazine derivatives?

- Discrepancies in NMR shifts (e.g., aromatic protons) may arise from tautomerism or solvent polarity. Comparative analysis using deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can clarify dynamic effects. Cross-validation with X-ray data is critical .

Q. How can this compound serve as a precursor for bioactive heterocycles, and what mechanistic insights govern its transformations?

- The compound’s nitro and ester groups enable nucleophilic displacement (e.g., with hydrazines to form triazoles) or reduction (e.g., H₂/Pd-C to amines). Mechanistic studies (kinetic profiling, trapping intermediates) reveal competing pathways. For example, in triazole synthesis, base-mediated cyclization competes with ester hydrolysis, requiring pH control .

Q. What role does this compound play in crystallographic studies of charge-transfer complexes?

- The nitro group’s electron-deficient nature facilitates π-π stacking in co-crystals with electron-rich aromatics (e.g., anthracene). SHELXL refinement of such structures highlights intermolecular distances (<3.5 Å) and tilt angles, aiding in supramolecular design .

Q. How can advanced chromatographic techniques (e.g., chiral HPLC) resolve enantiomeric impurities in derivatives of this compound?

- Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers formed during asymmetric synthesis. Method optimization involves adjusting mobile phase polarity (e.g., ethanol/heptane ratios) and flow rates to balance resolution and run time .

Methodological Notes

- Contradiction Management : Conflicting spectral or reactivity data should be addressed through multi-technique validation (e.g., XRD vs. computational models) .

- Safety Protocols : Nitro compounds pose explosion risks; small-scale reactions (<1 mmol) and inert atmospheres are advised during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.